2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, they can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that temperature could be a factor influencing the stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in high yields and short reaction times . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous for industrial production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar structure and diverse applications.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzymatic inhibitory activity.
Uniqueness
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxymethyl and methyl groups contribute to its unique pharmacological profile and make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(methoxymethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-3-7(13)12-8(9-5)10-6(11-12)4-14-2/h3H,4H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBKNFMIZLCQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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